Lipophilicity Enhancement: Quantified logP Shift vs. Non-Fluorinated Analog
The introduction of the fluorine atom at the 2-position of 5-(furan-2-yl)aniline leads to a quantifiable increase in lipophilicity, a key parameter for membrane permeability and protein binding in drug discovery. 2-Fluoro-5-(furan-2-yl)aniline exhibits a predicted logP value of 1.99 [1]. In contrast, the non-fluorinated analog, 5-(furan-2-yl)aniline, has a predicted logP of approximately 1.2 [2]. This difference of +0.79 logP units is consistent with the established effect of ortho-fluorination on aromatic rings and translates to a ~6-fold increase in partition coefficient [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.99 (predicted) |
| Comparator Or Baseline | 5-(furan-2-yl)aniline: logP ~1.2 (predicted) |
| Quantified Difference | +0.79 logP units |
| Conditions | Computational prediction; basis for comparator value from literature consensus |
Why This Matters
This quantified increase in lipophilicity directly impacts compound design by providing predictable and favorable shifts in ADME properties, making 1248081-28-8 a preferred building block over its non-fluorinated counterpart for programs targeting intracellular or CNS targets.
- [1] Molaid. (n.d.). 2-Fluoro-5-(furan-2-yl)aniline | 1248081-28-8. Retrieved from https://www.molaid.com/MS_22634786 View Source
- [2] PubChem. (n.d.). Compound Summary for CID 4580727. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4580727 View Source
- [3] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. *ChemBioChem*, *5*(5), 637-643. View Source
